molecular formula C33H29NO5 B1597012 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- CAS No. 882847-24-7

9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-

Cat. No.: B1597012
CAS No.: 882847-24-7
M. Wt: 519.6 g/mol
InChI Key: BQYXKMWKYKHBSQ-UHFFFAOYSA-N
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Description

“9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-” is a chemical compound with the molecular formula C33H29NO5 . It is also known as “4-(FMOC-2-AMINOETHYL)-6-DIBENZOFURANPROPIONIC ACID” and has a molecular weight of 505.56 .


Molecular Structure Analysis

The molecular structure of this compound consists of a xanthene backbone with a propanoic acid group at the 4-position and a fluoren-9-ylmethoxy carbonyl amino ethyl group at the 5-position . The molecular structure is complex, indicating potential for diverse chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C33H29NO5), its molecular weight (519.6 g/mol), and its complex molecular structure . Other specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, though not directly mentioned, is structurally related to a series of chemicals studied for their synthesis methods and applications in materials science and medicinal chemistry. For instance, the synthesis of xanthene derivatives has been explored for potential antiviral agents due to their broad-spectrum activity. One study demonstrated the efficacy of bisalkamine esters of 9-oxoxanthene-2,7-dicarboxylic acid and similar compounds in prolonging survival in virus-infected mice, showcasing the potential therapeutic applications of xanthene derivatives (Carr et al., 1976).

Applications in Materials Science

Xanthene and fluorene derivatives have been utilized in the development of novel polyimides with outstanding organosolubility and optical transparency, contributing to the creation of materials that exhibit low moisture absorption, low dielectric constants, and high thermal stability. These materials have potential applications in electronics and photonics due to their advantageous physical and chemical properties (Zhang et al., 2010).

Protective Groups in Peptide Synthesis

The utility of xanthenyl protecting groups for cysteine and their applications in peptide synthesis have been investigated, highlighting the versatility of xanthene derivatives in the protection and deprotection of amino acids, which is a critical process in the synthesis of peptides and proteins for research and therapeutic purposes (Han & Bárány, 1997).

Corrosion Detection

Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one derivatives have been applied as smart indicators in epoxy-based coatings for the early detection of steel corrosion. This innovative application allows for the "turn-on" fluorescence in the presence of ferric ions, signaling the onset of corrosion before significant damage occurs, thus providing a valuable tool for maintenance and prevention in industrial settings (Augustyniak et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on its interactions with biological systems, which are not detailed in the available information .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research and application of this compound are not specified in the search results. Given its complex structure, it may have potential uses in various fields, including organic synthesis and medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- involves the reaction of 9H-xanthene-4-propanoic acid with 2-aminoethyl fluorene-9-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to remove the fluorene-9-ylmethoxy carbonyl protecting group, yielding the final product.", "Starting Materials": [ "9H-xanthene-4-propanoic acid", "2-aminoethyl fluorene-9-carboxylate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve 9H-xanthene-4-propanoic acid (1.0 equiv) and 2-aminoethyl fluorene-9-carboxylate (1.2 equiv) in dry dichloromethane (DCM).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in trifluoroacetic acid and stir at room temperature for 2 hours to remove the fluorene-9-ylmethoxy carbonyl protecting group.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain 9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-." ] }

882847-24-7

Molecular Formula

C33H29NO5

Molecular Weight

519.6 g/mol

IUPAC Name

3-[5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-9H-xanthen-4-yl]propanoic acid

InChI

InChI=1S/C33H29NO5/c35-30(36)16-15-21-7-5-9-23-19-24-10-6-8-22(32(24)39-31(21)23)17-18-34-33(37)38-20-29-27-13-3-1-11-25(27)26-12-2-4-14-28(26)29/h1-14,29H,15-20H2,(H,34,37)(H,35,36)

InChI Key

BQYXKMWKYKHBSQ-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC=C2)CCC(=O)O)OC3=C1C=CC=C3CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1C2=C(C(=CC=C2)CCC(=O)O)OC3=C1C=CC=C3CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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